6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol
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Overview
Description
The compound 6-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXANE-1,2,3,4,5-PENTOL is a complex organic molecule characterized by multiple hydroxyl groups. This compound belongs to the class of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes the compound highly hydrophilic and reactive in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXANE-1,2,3,4,5-PENTOL typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by glycosylation reactions to introduce the oxan-2-yl group. The final steps often involve deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high specificity and yield. Enzymatic methods are preferred for their eco-friendliness and efficiency. Large-scale production also employs continuous flow reactors to maintain consistent reaction conditions and improve throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in a less hydrophilic compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in cellular processes due to its structural similarity to certain natural metabolites.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry
In industrial applications, the compound is used in the production of polymers and as an additive in various formulations to enhance hydrophilicity and reactivity.
Mechanism of Action
The mechanism of action of 6-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXANE-1,2,3,4,5-PENTOL involves its interaction with various molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl groups play a crucial role in these interactions, facilitating the compound’s binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fagopyritol A1: Another polyol with similar structural features but different biological activities.
Caffeine: Although structurally different, caffeine shares some chemical properties such as hydrophilicity and reactivity.
Uniqueness
The uniqueness of 6-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXANE-1,2,3,4,5-PENTOL lies in its specific arrangement of hydroxyl groups and the presence of the oxan-2-yl moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-73-5, 209287-65-0 |
Source
|
Record name | Glucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4539-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fagopyritol A1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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